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Introduction

5-Phenoxypentylamine is a bifunctional organic molecule characterized by a terminal primary
amine and a phenoxy group, connected by a flexible five-carbon aliphatic chain. This unique
structural arrangement makes it a valuable and versatile building block in the fields of medicinal
chemistry and materials science. The presence of a nucleophilic amine allows for a wide range
of derivatization reactions, while the phenoxy moiety provides a stable, aromatic scaffold that
can be tailored for specific molecular interactions.

In drug discovery, intermediates with similar structural motifs are frequently explored for the
synthesis of novel nitrogen-containing heterocycles, which form the core of many biologically
active pharmaceuticals.[1] The amine can be readily functionalized through reactions like
acylation, alkylation, and reductive amination, enabling the creation of diverse chemical
libraries for high-throughput screening.[1] This guide provides a comprehensive technical
overview of 5-phenoxypentylamine, covering its fundamental chemical structure, molecular
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weight analysis, physicochemical properties, a validated synthetic approach, and detailed
protocols for its analytical characterization and safe handling.

Chemical Structure and Nomenclature

A precise understanding of the molecule's structure is foundational to predicting its reactivity
and application.

2.1 IUPAC and Common Names

o Preferred IUPAC Name: 5-phenoxypentan-1-amine
e CAS Number: 16728-67-9[2]

e Common Synonyms: 5-Phenoxypentylamine

2.2 Structural Representation

The structure consists of a phenyl group linked via an ether oxygen to the fifth carbon of a
pentylamine chain.

(A 2D representation of 5-phenoxypentylamine)
2.3 Key Functional Groups and Their Influence

e Primary Amine (-NH2): This group imparts basicity to the molecule and serves as the primary
site for synthetic modification. Its nucleophilicity is central to its utility as a building block.

» Ether (-O-): The ether linkage is generally stable and provides rotational flexibility to the
molecule, connecting the rigid aromatic ring to the flexible alkyl chain.

» Phenyl Ring (CsHs): This aromatic group contributes to the molecule's lipophilicity and offers
potential for Tt-stacking interactions in larger molecular assemblies. It is generally unreactive
under the conditions used to modify the amine group.

Molecular Weight and Formula Analysis

3.1 Elemental Composition
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The molecular formula for 5-phenoxypentylamine is C11H17NO.[2] This formula is the basis
for its molecular weight and is a critical parameter confirmed by high-resolution mass
spectrometry.

3.2 Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of its constituent atoms.

Carbon (C): 11 atoms x 12.011 u=132.121 u

Hydrogen (H): 17 atoms x 1.008 u = 17.136 u

Nitrogen (N): 1 atom x 14.007 u = 14.007 u

Oxygen (O): 1 atom x 15.999 u = 15.999 u

Total Molecular Weight: 179.263 g/mol , commonly rounded to 179.26 g/mol .[2]
3.3 Visualization of Structural Components

The following diagram illustrates the relationship between the functional components of the
molecule and its overall formula.

5-Phenoxypentylamine (C11H17NO)

Molecular Formula
C11H17NO

MW: 179.26 g/mol

A A A

Phenoxy Group Pentyl Chain Amine Group
CeHs0O CsHio NH:2
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Caption: Molecular formula derived from its core structural units.

Physicochemical Properties

The physical and chemical properties of 5-phenoxypentylamine are essential for its proper
handling, storage, and application in experimental design.

Property Value Source
Molecular Formula C11H17NO [2]
Molecular Weight 179.26 g/mol [2]
CAS Number 16728-67-9 [2]
MDL Number MFCD14685172 [2]
Flash Point 75°C/ 167 °F [3]
Solubility Soluble in water [3]

o . Likely to be mobile due to
Mobility in Soil - [3]
water solubility

Synthesis and Reactivity

5.1 Retrosynthetic Analysis

A logical retrosynthetic analysis of 5-phenoxypentylamine involves two key disconnections:
the ether linkage (C-O) and the primary amine functionality (C-N). This points to phenol and a
protected 5-aminopentyl halide as key precursors. A common and effective strategy is the use
of N-(5-bromopentyl)phthalimide, which provides the five-carbon linker with a protected amine,
preventing unwanted side reactions.[1]

5.2 Proposed Synthetic Workflow

The synthesis can be efficiently achieved in a two-step process involving a Williamson ether
synthesis followed by a Gabriel amine synthesis for deprotection.

© 2026 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b3108611/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-5-phenoxypentylamine-structure-properties-and-analysis
https://www.bldpharm.com/products/16728-67-9.html
https://www.bldpharm.com/products/16728-67-9.html
https://www.bldpharm.com/products/16728-67-9.html
https://www.bldpharm.com/products/16728-67-9.html
https://www.fishersci.com/store/msds?partNumber=AAL0928206&productDescription=4-PENTYNOIC+ACID+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAL0928206&productDescription=4-PENTYNOIC+ACID+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAL0928206&productDescription=4-PENTYNOIC+ACID+5G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b3108611/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-5-phenoxypentylamine-structure-properties-and-analysis
https://www.benchchem.com/product/B8444235
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

N-(5-phenoxypentyl)phthalimide O 5-Phenoxypentylamine
‘ N-(5-bromopentyl)phthalimide ’/'

Click to download full resolution via product page

Caption: A two-step synthesis of 5-phenoxypentylamine.

5.3 Experimental Protocol

o Step 1: Synthesis of N-(5-phenoxypentyl)phthalimide

o

To a solution of phenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base
like potassium carbonate (1.5 eq).

o Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

o Add N-(5-bromopentyl)phthalimide (1.1 eq) to the reaction mixture.

o Heat the mixture to reflux and monitor the reaction by TLC until the starting material is
consumed.

o After cooling, filter off the inorganic salts and concentrate the filtrate under reduced
pressure.

o Purify the resulting crude product by recrystallization or column chromatography to yield
the intermediate, N-(5-phenoxypentyl)phthalimide. The causality for this step lies in the
Sn2 reaction where the nucleophilic phenoxide displaces the bromide leaving group.[1]

o Step 2: Synthesis of 5-Phenoxypentylamine

o Dissolve the N-(5-phenoxypentyl)phthalimide intermediate (1.0 eq) in ethanol.

o Add hydrazine hydrate (2.0 eq) to the solution.

o Heat the mixture to reflux. A white precipitate (phthalhydrazide) will form.
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o Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
o Acidify the mixture with HCI and filter to remove the precipitate.

o Make the filtrate basic with an aqueous NaOH solution and extract the product with an
organic solvent like dichloromethane or ethyl acetate.

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the final product, 5-phenoxypentylamine. This
deprotection step is a classic Gabriel synthesis method, valued for its reliability in
producing primary amines.|[1]

Analytical Characterization Protocols

To ensure the identity and purity of synthesized 5-phenoxypentylamine, a combination of
spectroscopic techniques is essential.

6.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in
solution.[4]

e Protocol:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL
of a deuterated solvent (e.g., CDClsz or DMSO-ds) in an NMR tube.

o Data Acquisition: Record *H and *3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction
to the acquired Free Induction Decay (FID). Reference the chemical shifts to the residual
solvent peak.[4]

o Predicted Spectroscopic Data:
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Assignment

Predicted *H NMR
(ppm)

Predicted *C NMR
(ppm)

Justification

Aromatic C-H

6.8 - 7.3 (M, 5H)

114-130, 159 (Ar-O)

Typical range for a
monosubstituted

benzene ring.

O-CH:=-

~4.0 (t, 2H)

Deshielded by the
adjacent
electronegative

oxygen atom.

-CH2-NH:2

~2.7 (t, 2H)

Deshielded by the
adjacent nitrogen

atom.

Internal -CHa-

1.4 -1.8 (m, 6H)

~23,~29, ~32

Aliphatic protons in
the middle of the

chain.

-NH:2

1.0 - 2.0 (s, broad,
2H)

Broad signal,
chemical shift is
concentration and

solvent dependent.

6.2 Mass Spectrometry (MS)

MS provides highly accurate molecular weight information and structural insights through

fragmentation analysis.[4]

e Protocol:

o Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

o Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical

ionization (APCI) source coupled to a mass analyzer.

o Acquire the mass spectrum in positive ion mode.
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e Expected Results:

o Molecular lon Peak (M+H)*: An intense peak at m/z 180.27, corresponding to the
protonated molecule [C11H1sNO]*.

o Key Fragmentation: Expect cleavage of the ether bond and alpha-cleavage adjacent to the
nitrogen, leading to characteristic fragment ions.

6.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
» Protocol:
o Place a drop of the neat liquid sample between two KBr or NaCl salt plates.
o Acquire the spectrum using an FT-IR spectrometer.
o Expected Absorption Bands:
o ~3300-3400 cm~1: N-H stretching (doublet for primary amine).
o ~3000-3100 cm~*: Aromatic C-H stretching.
o ~2850-2950 cm~: Aliphatic C-H stretching.
o ~1600, ~1500 cm~1: Aromatic C=C bending.
o ~1240 cm~1: Aryl-O (ether) stretching.
Safety, Handling, and Storage
Adherence to safety protocols is mandatory when working with any chemical intermediate.
7.1 Hazard Identification

Based on available safety data for similar compounds, 5-phenoxypentylamine should be
handled as a potentially hazardous substance.

© 2026 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b3108611/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-5-phenoxypentylamine-structure-properties-and-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108611?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Physical Hazards: Flammable liquid and vapor.[3]

o Health Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.

[5]
7.2 Personal Protective Equipment (PPE)
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

o Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change
gloves immediately if they become contaminated.[6]

» Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3]
7.3 Storage Requirements

» Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

o Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

o Store separately from incompatible materials such as strong oxidizing agents, bases, and
reducing agents.[3][7]

7.4 First Aid Measures

Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[5]

o Skin Contact: Immediately wash the affected area with soap and plenty of water for at least
15 minutes while removing contaminated clothing.[5]

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get
immediate medical attention.[5]

e Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[5]

Conclusion
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5-Phenoxypentylamine is a structurally well-defined chemical intermediate with significant
potential in synthetic organic chemistry. Its bifunctional nature, combining a reactive primary
amine with a stable phenoxy group, makes it an attractive starting material for the development
of compound libraries aimed at drug discovery and materials science applications. The
analytical protocols outlined in this guide provide a robust framework for its characterization,
while the detailed safety information ensures it can be handled responsibly in a research
setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [An In-depth Technical Guide to 5-Phenoxypentylamine:
Structure, Properties, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3108611/docs#an-in-depth-technical-guide-to-5-
phenoxypentylamine-structure-properties-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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